2-Benzylamino-propan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of 2-Benzylamino-propan-1-ol and related compounds involves several key strategies, including catalytic hydrogenation and Schiff base reactions. A notable method for synthesizing chiral 1,2-amino alcohol derivatives, which are closely related to 2-Benzylamino-propan-1-ol, involves the hydrogenation of its Schiff base over palladium on carbon in various solvents under mild conditions. This process is optimized for producing optically active compounds essential for pharmaceutical applications (Hegedüs et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-Benzylamino-propan-1-ol derivatives is crucial for understanding their reactivity and properties. Studies involving the crystal structure determination of similar compounds provide insights into the absence of intra-molecular hydrogen bonding, which significantly affects their chemical behavior and electrochemical properties (Bayen et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 2-Benzylamino-propan-1-ol derivatives are diverse, with applications in synthesizing antifungal agents and exploring structure-activity relationships. The compound's ability to undergo various chemical modifications makes it a valuable scaffold for developing new pharmaceutical agents with specific biological activities (Giraud et al., 2009).
Physical Properties Analysis
The physical properties of 2-Benzylamino-propan-1-ol and its derivatives, such as solubility, melting point, and stability, are critical for their application in different domains. Although specific studies directly addressing the physical properties of 2-Benzylamino-propan-1-ol were not found, related research on similar compounds provides a foundation for understanding these aspects.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, basicity, and redox behavior, are essential for the practical application of 2-Benzylamino-propan-1-ol derivatives. Research on the electrochemical properties of related compounds reveals the impact of substituents on their redox behavior, highlighting the compound's versatility in synthetic chemistry and materials science (Bayen et al., 2007).
Scientific Research Applications
Antifungal Agent Development
2-Benzylamino-propan-1-ol derivatives have shown significant promise in the development of antifungal agents. Research by Tang et al. (2013) and Giraud et al. (2009) has demonstrated that these compounds, particularly when modified with triazole groups, exhibit potent antifungal activities against species like Candida albicans. Such derivatives can offer a higher efficacy compared to existing antifungal drugs like Fluconazole and Itraconazole (Tang et al., 2013); (Giraud et al., 2009).
Cardiac Therapeutics
In cardiac therapeutics, derivatives of 2-Benzylamino-propan-1-ol have been synthesized and tested for their positive inotropic activities. Li et al. (2009) found that certain derivatives significantly increased coronary blood flow and left ventricular pressure in rat models. This suggests potential applications in treating heart conditions that require enhanced cardiac output (Li et al., 2009).
Neuropharmacological Research
Compounds based on 2-Benzylamino-propan-1-ol have shown affinity for both serotonin and dopamine receptors, as demonstrated in the research by Guarna et al. (2001). Such compounds, including a radiolabeled version, have been studied for their ability to cross the blood-brain barrier and target specific neuroreceptors, which has implications for neuropharmacological research and potential therapeutic applications (Guarna et al., 2001).
Safety and Hazards
This compound is considered hazardous. It is associated with danger and has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(benzylamino)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXWCRXOPLGFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880758 | |
Record name | 1-propanol, dl-2-benzylamino-, | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylamino-propan-1-ol | |
CAS RN |
6940-81-4, 3217-09-2 | |
Record name | 1-Propanol, dl-2-benzylamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC75641 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75641 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC60402 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-propanol, dl-2-benzylamino-, | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-2-Benzylamino-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(benzylamino)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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